molecular formula C10H16N4O2 B2528828 2-[(1-Methyl-3-pyrrolidin-1-ylpyrazol-4-yl)amino]acetic acid CAS No. 2247206-56-8

2-[(1-Methyl-3-pyrrolidin-1-ylpyrazol-4-yl)amino]acetic acid

Cat. No.: B2528828
CAS No.: 2247206-56-8
M. Wt: 224.264
InChI Key: BLPUVCGWGOOMNE-UHFFFAOYSA-N
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Description

2-[(1-Methyl-3-pyrrolidin-1-ylpyrazol-4-yl)amino]acetic acid is a complex organic compound that features a pyrazole ring substituted with a pyrrolidine moiety and an aminoacetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Methyl-3-pyrrolidin-1-ylpyrazol-4-yl)amino]acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the pyrrolidine moiety through nucleophilic substitution. The final step involves the attachment of the aminoacetic acid group via amide bond formation. Reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Methyl-3-pyrrolidin-1-ylpyrazol-4-yl)amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper complexes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(1-Methyl-3-pyrrolidin-1-ylpyrazol-4-yl)amino]acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1-Methyl-3-pyrrolidin-1-ylpyrazol-4-yl)amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(1-Methyl-3-pyrrolidin-1-ylpyrazol-4-yl)amino]propanoic acid
  • **2-[(1-Methyl-3-pyrrolidin-1-ylpyrazol-4-yl)amino]butanoic acid
  • **2-[(1-Methyl-3-pyrrolidin-1-ylpyrazol-4-yl)amino]pentanoic acid

Uniqueness

Compared to similar compounds, 2-[(1-Methyl-3-pyrrolidin-1-ylpyrazol-4-yl)amino]acetic acid may exhibit unique properties due to the presence of the aminoacetic acid group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

2-[(1-methyl-3-pyrrolidin-1-ylpyrazol-4-yl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2/c1-13-7-8(11-6-9(15)16)10(12-13)14-4-2-3-5-14/h7,11H,2-6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPUVCGWGOOMNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)N2CCCC2)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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